molecular formula C10H21NO2 B1374954 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol CAS No. 1247662-19-6

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol

Cat. No. B1374954
CAS RN: 1247662-19-6
M. Wt: 187.28 g/mol
InChI Key: ZXOJWVUCNGXOLV-UHFFFAOYSA-N
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Description

“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol” is a chemical compound with the molecular formula C10H21NO2 . It is also known by its IUPAC name, 1-(2-isopropoxyethyl)-4-piperidinol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Piperidones, which are related compounds, are known to exhibit varied biological properties and have been bio-assayed for their activity .

Scientific Research Applications

Synthesis and Antidepressant Activity

  • Synthesis of SSRIs Analogues : A study by Kumar et al. (2004) synthesized several compounds structurally related to 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol, assessing their antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity.

Pharmacological Properties and Applications

  • 1-Substituted Piperidines : A chapter by Vardanyan (2018) discusses derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including their synthesis, pharmacological properties, and uses. This information may offer insights into similar compounds like this compound.

Potential for Treating Neurological Disorders

  • Biological Characterization for Neurological Disorders : Research by Kharkar et al. (2009) focused on a novel series of molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template, showing potential for treating various neurological disorders like drug abuse, depression, and ADHD.

Dual Receptor Antagonism and Serotonin Reuptake Inhibition

  • Advances Beyond SSRIs : A study by Rocco et al. (2004) discovered compounds with potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, which can be relevant to the structural analogs of this compound.

Anticancer Potential

  • Potential as an Anticancer Drug : The study by Nishizaki et al. (2014) on a naftopidil analogue hints at the possibility of similar compounds, like this compound, being promising anticancer drugs.

Growth-Promoting Activity in Agriculture

Selective Estrogen Receptor Modulators Development

  • Development of SERMs : Research by Yadav et al. (2011) on chiral piperidin-4-ols aimed at developing novel Selective Estrogen Receptor Modulators (SERMs), indicating a potential application area for this compound analogues.

properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOJWVUCNGXOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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